Rhodamine-phalloidin
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Overview
Description
Rhodamine-phalloidin is a fluorescent probe that selectively binds to F-actin (filamentous actin) within cells. It is commonly employed for visualizing and quantifying actin filaments in fixed tissue sections, cell cultures, and non-cellular preparations . The compound is a conjugate of tetramethylrhodamine (TRITC) , which imparts an orange fluorescence, and phalloidin , a cyclic peptide toxin isolated from the deadly Amanita phalloides mushroom .
Synthesis Analysis
The synthesis of Rhodamine-phalloidin involves conjugating phalloidin with TRITC. This process yields a high-affinity probe for F-actin, which remains stable at room temperature and is readily available for use .
Molecular Structure Analysis
Rhodamine-phalloidin consists of the TRITC fluorophore covalently linked to phalloidin. The TRITC portion provides the fluorescent signal, allowing researchers to visualize actin structures within cells .
Chemical Reactions Analysis
Rhodamine-phalloidin is compatible with other fluorescent dyes, such as Alexa Fluor™ conjugates, Qdot™ nanocrystals, and secondary antibodies. Its use in combination with these reagents enables multiplexed fluorescence staining in cell analysis .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Visualization of Actin Filaments
Rhodamine-phalloidin is extensively used as a probe for visualizing actin filaments in various organisms. Its applications range from observing actin filament translocations in sea urchin eggs, as seen using confocal microscopy, to studying actin filament distributions in fungi like the bean rust fungus Uromyces phaseoli, where it labels structures like filaments, peripheral plaques, and intranuclear inclusions (Terasaki, 1996), (Hoch & Staples, 1983).
2. Analysis of Actin Dynamics
Rhodamine-phalloidin has been crucial in analyzing the dynamics of actin filaments, including their nucleation and branching, as influenced by the Arp2/3 complex. Studies demonstrate that rhodamine-phalloidin binds to both Arp2/3 complex and the VCA domain of its activator, significantly stimulating branch formation and inhibiting branch dissociation (Mahaffy & Pollard, 2008).
3. Study of Plant Cell Actin Networks
In plant biology, rhodamine-phalloidin has been used to label F-actin in a variety of red algae species and to observe actin microfilament bundles in cells responsible for gravity perception in plants like Zea mays and Hordeum vulgare. This has helped in understanding the role of actin microfilaments in plant cell function and structure (McDonald, Garbary, & Duckett, 1993), (White & Sack, 1990).
4. Kinetics and Binding Affinity Studies
Research has also focused on the kinetic and binding properties of rhodamine-phalloidin to actin filaments, providing insights into the interaction dynamics between these molecules. Studies have shown specific rate constants for rhodamine phalloidin binding to actin filaments, which are crucial for understanding the stabilization of these filaments (De La Cruz & Pollard, 1994).
5. Investigating Cellular Motility and Division
Rhodamine-phalloidin has been instrumental in observing cellular processes like motility and division in living cells. For example, it has been used to investigate the role of actin filaments in mitosis and cytokinesis in animal cells, revealing how preexisting actin filaments are recruited into the cleavage furrow during cell division (Cao & Wang, 1990).
Future Directions
properties
IUPAC Name |
(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-39-35-11-9-10-12-41(35)68-56(39)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(40(19-31)58(82)83)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H,61,86)(H,62,78)(H,63,79)(H,65,75)(H,66,77)(H,67,80)(H,69,76)(H,82,83)/b64-31+/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNOAAMNRGBZOQ-RUTQKCGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)N=C6C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)/N=C/6\C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)[C@H](C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H70N12O13S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine-phalloidin |
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